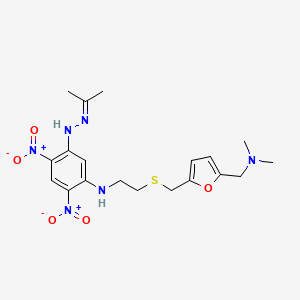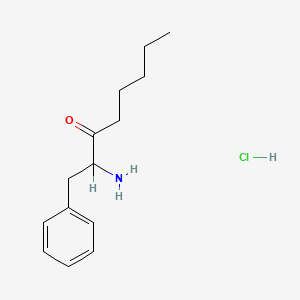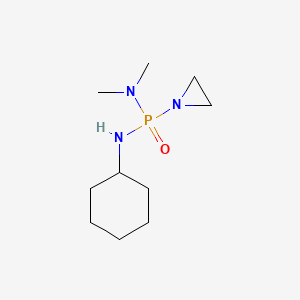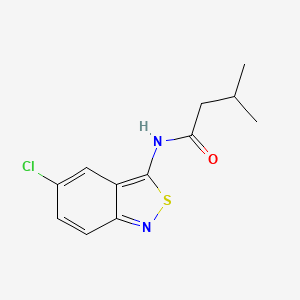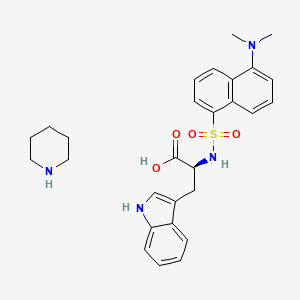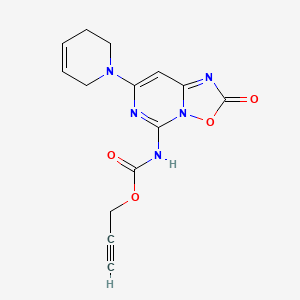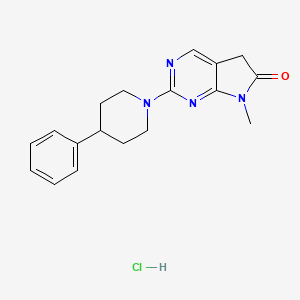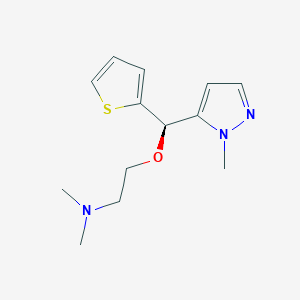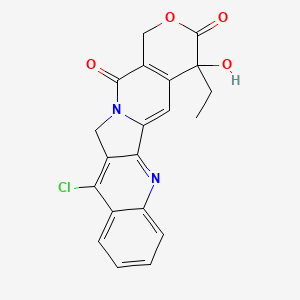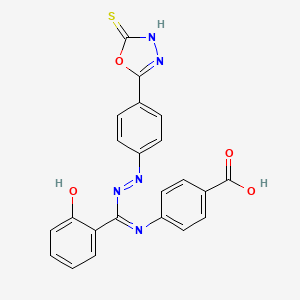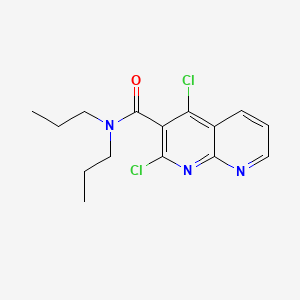
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dipropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dipropyl- is a synthetic organic compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes a naphthyridine core substituted with carboxamide and dichloro groups, as well as dipropyl chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dipropyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble iridium catalyst under air atmosphere.
Introduction of Carboxamide Group: The carboxamide group is introduced through the reaction of the naphthyridine core with appropriate carboxylic acid derivatives under suitable conditions.
Dipropyl Substitution: The final step involves the substitution of the naphthyridine core with dipropyl chains using alkylation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dipropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Applications De Recherche Scientifique
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dipropyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dipropyl- involves its interaction with molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Naphthyridine-3-carboxamide derivatives: These compounds share the naphthyridine core and carboxamide group but differ in their substituents.
1,6-Naphthyridine derivatives: These compounds have a similar naphthyridine core but differ in the position of nitrogen atoms and substituents.
1,5-Naphthyridine derivatives: These compounds have a different arrangement of nitrogen atoms in the naphthyridine core.
Uniqueness
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dipropyl- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its dichloro and dipropyl groups contribute to its potent anticancer and anti-inflammatory activities, setting it apart from other naphthyridine derivatives .
Propriétés
Numéro CAS |
156991-90-1 |
|---|---|
Formule moléculaire |
C15H17Cl2N3O |
Poids moléculaire |
326.2 g/mol |
Nom IUPAC |
2,4-dichloro-N,N-dipropyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C15H17Cl2N3O/c1-3-8-20(9-4-2)15(21)11-12(16)10-6-5-7-18-14(10)19-13(11)17/h5-7H,3-4,8-9H2,1-2H3 |
Clé InChI |
GBOLBZMYVZSNQX-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


